Cas no 2228782-04-3 (1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one)

1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one
- EN300-1798649
- 2228782-04-3
-
- インチ: 1S/C10H10O2/c1-3-9(11)8-5-4-7(2)10(12)6-8/h3-6,12H,1H2,2H3
- InChIKey: KFUDSCZMHPNHLC-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C(C=C)=O)C=CC=1C
計算された属性
- せいみつぶんしりょう: 162.068079557g/mol
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1798649-2.5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1798649-0.5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1798649-1g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1798649-0.25g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1798649-5g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1798649-0.05g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1798649-1.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1798649-0.1g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1798649-5.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1798649-10.0g |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one |
2228782-04-3 | 10g |
$6697.0 | 2023-06-02 |
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Wei Chen Nanoscale, 2015,7, 6957-6990
1-(3-hydroxy-4-methylphenyl)prop-2-en-1-oneに関する追加情報
Introduction to 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one (CAS No. 2228782-04-3) and Its Emerging Applications in Chemical Biology
The compound 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one, identified by the CAS number 2228782-04-3, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a conjugated system of a phenyl ring and an α,β-unsaturated carbonyl group, has garnered attention due to its versatile reactivity and biological relevance. The presence of both hydroxyl and methyl substituents on the aromatic ring enhances its functional diversity, making it a valuable scaffold for designing novel bioactive molecules.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its exploration in various biochemical pathways. The α,β-unsaturated ketone moiety is particularly noteworthy, as it serves as a key pharmacophore in multiple drug candidates. This feature allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating cellular processes. The hydroxyl group further contributes to hydrogen bonding capabilities, enhancing binding affinity and selectivity in drug design.
In the context of modern medicinal chemistry, 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one has been investigated for its potential role in addressing neurological disorders. Studies suggest that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress. The conjugated system of this molecule also lends itself to photochemical applications, including photodynamic therapy (PDT) and photocatalytic processes. These findings highlight its multifaceted utility beyond traditional pharmaceutical applications.
Moreover, the compound’s ability to undergo various chemical transformations makes it a promising intermediate in the synthesis of more complex molecules. For instance, functionalization at the α-position of the carbonyl group can yield enones or imines, which are pivotal in constructing heterocyclic scaffolds. Such scaffolds are frequently employed in drug discovery due to their demonstrated biological activity across multiple therapeutic areas. The methyl substituent at the 4-position of the phenyl ring further influences electronic properties, modulating reactivity and interaction with biological targets.
Emerging research has also explored the role of 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one in natural product synthesis. Its structural features resemble certain metabolites found in plants and microorganisms, suggesting potential biosynthetic pathways or enzymatic modifications that could inspire new synthetic strategies. Additionally, computational studies have indicated that this compound may exhibit interesting physicochemical properties, such as solubility and permeability across biological membranes, which are critical factors in drug formulation.
The growing interest in green chemistry has prompted investigations into sustainable synthetic routes for 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one. Catalytic methods employing transition metals have been particularly effective in achieving high yields with minimal byproducts. Such approaches align with global efforts to reduce environmental impact while maintaining efficiency in chemical synthesis. Furthermore, biocatalytic methods using enzymes have shown promise in producing this compound with high selectivity under mild conditions.
In conclusion, 1-(3-hydroxy-4-methylphenyl)prop-2-en-1-one (CAS No. 2228782-04-3) stands as a versatile molecule with broad applications in chemical biology and pharmaceutical development. Its unique structural features enable diverse interactions with biological systems and facilitate innovative synthetic methodologies. As research continues to uncover new therapeutic potentials and sustainable production techniques, this compound is poised to play an increasingly significant role in advancing both academic research and industrial applications.
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